Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate
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Overview
Description
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate is a complex organic compound that features a unique combination of furan, thiazole, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with thiosemicarbazide to form the thiazole ring. The nitro group is introduced through nitration reactions, and the final esterification step involves the reaction with ethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Share the furan ring but lack the thiazole and nitro groups.
Thiazole derivatives: Contain the thiazole ring but may not have the furan or nitro groups.
Nitroaromatic compounds: Feature the nitro group but differ in the rest of the molecular structure.
Uniqueness
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate is unique due to its combination of furan, thiazole, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
52121-01-4 |
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Molecular Formula |
C12H11N3O6S |
Molecular Weight |
325.30 g/mol |
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-5-nitro-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H11N3O6S/c1-2-20-10(16)7-14-6-9(15(18)19)22-12(14)13-11(17)8-4-3-5-21-8/h3-6H,2,7H2,1H3 |
InChI Key |
ZQRMZCHAMAMNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(SC1=NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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